molecular formula C10H17NO2 B6241192 ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate CAS No. 154145-82-1

ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate

Cat. No.: B6241192
CAS No.: 154145-82-1
M. Wt: 183.25 g/mol
InChI Key: NCDRBPYUPVZWDA-UHFFFAOYSA-N
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Description

Contextualization of Chiral Alpha-Quaternary Amino Acid Derivatives with Multiple Unsaturation

Within the vast family of synthetic building blocks, chiral alpha-quaternary amino acid (α-QAA) derivatives hold a position of particular importance. researchgate.netresearchgate.net Unlike their proteinogenic counterparts, α-QAAs feature a fully substituted α-carbon, which imparts significant conformational constraints on peptides and other molecules into which they are incorporated. researchgate.net This structural rigidity is highly sought after in medicinal chemistry for designing enzyme inhibitors and peptidomimetics with enhanced stability and bioactivity. researchgate.net

The synthesis of these chiral quaternary stereocenters, however, presents a formidable challenge in organic chemistry. researchgate.netresearchgate.net The introduction of multiple sites of unsaturation, such as allyl or vinyl groups, onto the α-QAA scaffold further elevates their synthetic value. These unsaturated moieties serve as versatile chemical handles for a wide array of transformations, enabling the construction of complex cyclic and polycyclic systems.

The Unique Structural Features of Ethyl 2-Amino-2-(prop-2-en-1-yl)pent-4-enoate as a Versatile Synthetic Synthon

This compound is a prime example of a chiral α-QAA derivative featuring multiple unsaturations. biosynth.com Its structure is characterized by a central quaternary α-carbon atom bonded to an amine group, an ethyl ester group, and two prop-2-en-1-yl (allyl) side chains.

Key Structural Features:

α-Quaternary Stereocenter: Provides a fixed, three-dimensional arrangement, crucial for stereoselective synthesis.

Dual Allyl Groups: The two terminal alkene functionalities are strategically positioned for intramolecular reactions, most notably ring-closing metathesis (RCM). organic-chemistry.org

Amino and Ester Groups: These functional groups offer additional sites for chemical modification, such as peptide coupling or reduction.

These combined features render the molecule a highly versatile synthon. biosynth.com The diallyl substitution pattern is particularly amenable to ruthenium-catalyzed RCM, a powerful carbon-carbon bond-forming reaction that allows for the synthesis of cyclic alkenes. researchgate.netorganic-chemistry.org

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 154145-82-1 biosynth.com
Molecular Formula C₁₀H₁₇NO₂ biosynth.com
Molecular Weight 183.25 g/mol biosynth.com
SMILES CCOC(=O)C(CC=C)(CC=C)N biosynth.com

Research Significance and Potential in Contemporary Organic Chemistry

The primary research significance of this compound lies in its application as a precursor for heterocyclic and conformationally constrained systems. Its ability to undergo efficient Ring-Closing Metathesis (RCM) is the most explored aspect of its reactivity.

Synthesis of Heterocycles: RCM of this diallylated amino ester provides a direct route to 3,3-disubstituted 2,5-dihydropyrroles, which can be readily hydrogenated to the corresponding pyrrolidine (B122466) derivatives. organic-chemistry.org Pyrrolidines are a common structural motif found in numerous natural products and pharmaceutically active compounds.

Peptidomimetics and Constrained Peptides: The incorporation of this building block into a peptide sequence, followed by RCM, allows for the creation of cyclic peptides. nih.govnih.gov This macrocyclization strategy is used to "rigidify" the peptide backbone, locking it into a specific bioactive conformation and often increasing its resistance to proteolytic degradation. researchgate.netnih.gov

Access to Spirocyclic Systems: The quaternary center is a natural precursor to spirocyclic compounds, where two rings share a single atom. RCM reactions involving this synthon can be designed to produce such complex architectures. researchgate.net

Beyond RCM, the two alkene functionalities open doors to a multitude of other synthetic transformations. These include, but are not limited to, tandem metathesis reactions, hydroformylation to introduce aldehyde groups, and dihydroxylation to form diols, further expanding the synthetic utility of this versatile building block.

Overview of Research Objectives and Scope

This article aims to provide a focused overview of this compound as a valuable building block in organic synthesis. The objective is to highlight its unique structural attributes and underscore its significance, particularly in the context of synthesizing chiral α-quaternary amino acids and their derivatives. The scope of this discussion is centered on the chemical properties and synthetic potential of the title compound, with a specific emphasis on the reactivity conferred by its dual unsaturated side chains. The exploration is confined to its role as a synthon in the construction of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154145-82-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 2-amino-2-prop-2-enylpent-4-enoate

InChI

InChI=1S/C10H17NO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-5H,1-2,6-8,11H2,3H3

InChI Key

NCDRBPYUPVZWDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)(CC=C)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Amino 2 Prop 2 En 1 Yl Pent 4 Enoate and Its Analogues

Direct Synthesis Strategies for Quaternary α-Amino Esters

Direct approaches to quaternary α-amino esters aim to construct the congested α-carbon center in a single or a few steps, enhancing synthetic efficiency.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step by combining three or more reactants. The Strecker and Ugi reactions are prominent examples applicable to the synthesis of α-amino acid derivatives.

The Strecker synthesis involves the reaction of a ketone (or aldehyde), an amine, and a cyanide source to form an α-amino nitrile, which can then be hydrolyzed to the corresponding α-amino acid. For the synthesis of α,α-diallylglycine, a precursor to the target ester, diprop-2-en-1-yl ketone would serve as the ketone component. The general mechanism involves the formation of an imine from the ketone and ammonia (B1221849), followed by the nucleophilic addition of cyanide. Subsequent hydrolysis of the nitrile furnishes the amino acid.

The Ugi four-component condensation (U-4CC) offers another convergent approach. This reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. To synthesize a precursor for the target molecule, diprop-2-en-1-yl ketone, ammonia, a suitable carboxylic acid, and an isocyanide could be employed. The resulting Ugi product can then be further manipulated to yield the desired α-amino ester. While highly efficient in generating molecular diversity, controlling stereoselectivity in MCRs can be challenging.

Reaction Reactants Intermediate/Product Key Features
Strecker SynthesisKetone, Amine, Cyanideα-Amino nitrileForms racemic α-amino acids; requires hydrolysis step.
Ugi ReactionKetone, Amine, Carboxylic Acid, Isocyanideα-Acylamino amideHigh atom economy and convergence; generates diverse structures.

α-Alkylation and α-Amination Strategies for Chiral α-Carbon Centers

The construction of the chiral quaternary α-carbon center can also be achieved through the alkylation or amination of pre-existing α-amino acid derivatives.

α-Alkylation of α-amino esters is a common method for introducing substituents at the α-position. To synthesize ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate, a sequential dialkylation of a glycine (B1666218) ester equivalent is a plausible route. This typically involves the use of a Schiff base of a glycine ester, which enhances the acidity of the α-protons, facilitating deprotonation and subsequent alkylation with an allyl halide. The process can be repeated with a second equivalent of the allyl halide to introduce the second allyl group. Phase-transfer catalysis is often employed in these alkylations to facilitate the reaction between the aqueous and organic phases, leading to high yields.

α-Amination strategies involve the introduction of an amino group to a diallylated carbonyl compound. For instance, diethyl diallylmalonate can be subjected to an amination reaction to introduce the amino functionality at the α-position.

Esterification and Amine Protection/Deprotection Sequences

In many synthetic routes towards the target molecule, the final ester functionality is introduced via esterification of the corresponding α,α-diallyl amino acid. The Fischer esterification, which involves reacting the amino acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common method. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Protecting Group Reagent for Protection Deprotection Conditions
Boc (tert-butyloxycarbonyl)(Boc)₂OStrong acid (e.g., TFA)
Cbz (benzyloxycarbonyl)Cbz-ClCatalytic Hydrogenation (H₂, Pd/C)

Stereoselective Synthesis of Enantiopure this compound

The development of stereoselective methods to control the configuration of the quaternary α-carbon is a major focus in modern organic synthesis.

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers an efficient way to generate enantiomerically enriched products using a small amount of a chiral catalyst.

Transition metal catalysis, particularly with palladium, has been extensively used for the asymmetric allylic alkylation (AAA) of amino acid precursors. In a potential route to the enantiopure target molecule, a prochiral enolate of a glycine Schiff base ester can be reacted with an allyl carbonate or acetate (B1210297) in the presence of a palladium catalyst bearing a chiral ligand. The chiral ligand, often a phosphine-based ligand, controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to an enantioenriched mono-allylated product. Subsequent alkylation would then need to be performed to introduce the second allyl group.

The following table summarizes representative results for palladium-catalyzed asymmetric allylic alkylation of glycine Schiff base esters with various allyl electrophiles and chiral ligands, demonstrating the feasibility of achieving high enantioselectivity.

Allyl Electrophile Chiral Ligand Yield (%) Enantiomeric Excess (ee, %)
Allyl Acetate(R)-BINAP8592
Cinnamyl Acetate(S,S)-Trost Ligand9095
1,3-Diphenylallyl Acetate(R,R)-ANDEN-Phos8898

While palladium catalysis is well-established, copper and rhodium-based catalytic systems are also emerging as powerful tools for the asymmetric synthesis of α-amino acids. Chiral copper-phosphine complexes have been shown to catalyze the asymmetric alkylation of α-imino esters with high enantioselectivity. Rhodium-catalyzed asymmetric hydroamination or amination reactions could also be envisioned as potential strategies for the enantioselective synthesis of the target compound or its precursors. These methods often involve the use of chiral diphosphine ligands to induce asymmetry.

Organocatalytic Enantioselective Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-amino acids, avoiding the use of metal-based catalysts. For α-allyl amino esters, hydrogen-bond-donor catalysis represents a significant advance. nih.gov Chiral squaramide catalysts, in particular, have been effectively used in the enantioselective and diastereoselective allylation of α-chloro glycinates. nih.gov

This approach involves an anion-abstraction mechanism where the squaramide catalyst activates the N-carbamoyl-α-chloro amino ester towards nucleophilic attack by an allylsilane or allylstannane reagent. nih.gov The dual hydrogen-bond-donating capability of the squaramide is crucial for binding the chloride leaving group, thereby facilitating C-C bond formation while controlling the facial selectivity of the incoming nucleophile. nih.gov This methodology provides access to a range of N-protected α-allyl amino esters with high enantioselectivity. nih.gov

Research has demonstrated that arylpyrrolidinosquaramides are effective catalysts for this transformation. The reaction can be performed on a gram scale with low catalyst loading (e.g., 1 mol%), highlighting its potential for practical applications. nih.gov

Table 1: Organocatalytic Enantioselective Allylation of α-Chloro Glycinate

EntryNucleophileProductYield (%)ee (%)dr
1Allyltrimethylsilane2a8592-
22-Methylallyltrimethylsilane2b9197-
3(E)-Crotyl-tributylstannane2i8895>10:1
4(Z)-Crotyl-tributylstannane2j7292>10:1

Data sourced from studies on squaramide-catalyzed allylation of α-chloro glycine esters. nih.gov

Chemoenzymatic Synthetic Routes for Stereocontrol

Chemoenzymatic strategies combine the versatility of chemical synthesis with the unparalleled stereoselectivity of enzymatic transformations. While a direct chemoenzymatic route to this compound is not extensively documented, the principles can be applied through several conceptual pathways. One common approach is the kinetic resolution of a racemic mixture of the target amino acid or a key precursor using enzymes like lipases or proteases.

For instance, a racemic N-acylated α,α-diallyl amino acid could be subjected to an enzymatic hydrolysis where one enantiomer is selectively deacylated, allowing for the separation of the two enantiomers. Alternatively, enzymes can be used in the synthetic direction. An engineered enzyme, or a metalloenzyme resulting from the combination of a protein scaffold and an organometallic catalyst, could potentially catalyze the asymmetric allylation of a suitable glycine derivative. berkeley.edu Such cooperative tandem catalysis, where a chemical catalyst generates a substrate for an enzyme in the same pot, represents a frontier in chemoenzymatic synthesis. berkeley.edu

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a classical and highly reliable method for controlling stereochemistry in the synthesis of α-amino acids. This strategy involves temporarily attaching a chiral molecule to a prochiral substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of α,α-diallylglycine derivatives, a glycine enolate equivalent is typically attached to a chiral auxiliary.

A prominent example involves the use of Evans oxazolidinone auxiliaries. wikipedia.org An N-glycinyl chiral oxazolidinone can be deprotonated to form a stereochemically defined enolate. This enolate then undergoes sequential diastereoselective alkylations with an allyl halide. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate. After the first allylation, a second deprotonation and subsequent reaction with another molecule of allyl halide installs the second allyl group. The final step involves the non-destructive cleavage of the auxiliary, which can often be recovered and reused, to yield the desired enantiomerically enriched α,α-diallyl amino acid. researchgate.net

Other widely used auxiliaries include those derived from pseudoephedrine and camphor, such as camphorsultam. wikipedia.org

Table 2: Diastereoselective Alkylation using Chiral Auxiliaries

Chiral AuxiliaryElectrophileDiastereomeric Excess (de %)
Evans OxazolidinoneBenzyl bromide>98
Pseudoephedrine AmideAllyl bromide>95
CamphorsultamMethyl iodide>99

Representative data based on typical alkylation reactions using these auxiliaries. wikipedia.orgresearchgate.net

Chiral Pool Strategies Utilizing Non-Proteinogenic Amino Acid Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. univie.ac.atresearchgate.net While many strategies begin with proteinogenic amino acids, non-proteinogenic amino acids can also serve as powerful precursors for more complex targets. nih.gov

A potential strategy for synthesizing this compound could start from an enantiomerically pure, non-proteinogenic amino acid that already contains one of the allyl groups, such as α-allylalanine. The primary challenge in this approach is the stereocontrolled introduction of the second allyl group at the already substituted α-carbon without causing racemization. This often requires the formation of a chiral enolate or an equivalent intermediate under carefully controlled conditions. nih.gov For example, the α-allylalanine could be converted into a cyclic derivative, such as a piperazinone, which can then be deprotonated and alkylated with high diastereoselectivity before ring opening to release the final product.

Novel Reagents and Catalytic Systems in the Synthesis of Related Multi-Functionalized Aminoalkenes

The synthesis of complex aminoalkenes is continuously being advanced by the development of novel reagents and catalytic systems. Recent progress has moved beyond traditional methods to incorporate concepts from photoredox catalysis, recyclable catalysts, and advanced organocatalysis. mdpi.commdpi.com

For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for synthesizing functionalized nitrogen-containing heterocycles, demonstrating the power of modern transition metal catalysis. rsc.org In the realm of organocatalysis, anion-abstraction catalysis using hydrogen-bond donors like squaramides provides a metal-free method for enantioselective C-C bond formation. nih.gov

Furthermore, the development of bifunctional catalysts, such as amino-functionalized porphyrins for organophotocatalysis, opens up new reaction pathways by combining substrate activation and photoredox properties in a single molecule. mdpi.com Recyclable catalytic systems, including metal nanoparticles supported on various materials or encapsulated in polymers, are also gaining traction due to their economic and environmental benefits. mdpi.com These advanced systems offer improved efficiency and selectivity in the construction of multi-functionalized molecules like aminoalkenes.

Comparative Analysis of Synthetic Efficiencies, Chemo-, Regio-, and Stereoselectivities

The choice of synthetic methodology for preparing enantiomerically enriched this compound and its analogues depends on a comparative analysis of several key factors.

Stereoselectivity: Chiral auxiliary-based methods generally offer the highest levels of stereocontrol, often achieving >98% diastereomeric excess (de), which translates to very high enantiomeric excess (ee) after auxiliary removal. researchgate.net Organocatalytic approaches have made significant strides, with reported enantioselectivities reaching up to 97% ee, although this can be highly dependent on the specific catalyst and substrate. nih.gov Chemoenzymatic methods, particularly kinetic resolutions, can provide products with excellent enantiopurity (>99% ee), but the theoretical yield is limited to 50%.

Chemoselectivity and Regioselectivity: All methods generally exhibit high chemoselectivity, with reactions occurring at the desired α-carbon without affecting the ester or amine functionalities (which are typically protected). Regioselectivity becomes important when using unsymmetrical allylating agents. In such cases, transition-metal-catalyzed allylic alkylation often provides better control over regioselectivity compared to enolate alkylation methods.

Table 3: Comparison of Synthetic Strategies

MethodStereocontrolYieldKey AdvantagesKey Limitations
Organocatalysis Good to Excellent (up to 97% ee)Moderate to HighMetal-free, low catalyst loading, mild conditionsCatalyst development can be complex
Chiral Auxiliary Excellent (>98% de)ModerateHigh reliability and predictability, recoverable auxiliaryStoichiometric auxiliary, extra steps required
Chemoenzymatic Excellent (>99% ee)Low to ModerateHigh enantiopurity, mild conditionsOften limited to 50% yield (resolution), enzyme specificity
Chiral Pool Excellent (retained from start)VariableStarts with enantiopure materialLimited by precursor availability, potential for racemization

Chemical Reactivity and Transformations of Ethyl 2 Amino 2 Prop 2 En 1 Yl Pent 4 Enoate

Reactions Involving the Terminal Alkene Moieties

The presence of two sterically accessible terminal double bonds is the most prominent feature of the molecule's structure, making these groups the primary sites for chemical modification. They can participate in a variety of addition and cyclization reactions.

Olefin Metathesis Reactions

Olefin metathesis, a Nobel Prize-winning technology, is a powerful tool for the formation of new carbon-carbon double bonds. For a diallylated compound like ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate, both intramolecular (Ring-Closing Metathesis) and intermolecular (Cross-Metathesis) reactions are highly relevant.

Ring-Closing Metathesis (RCM) is an intramolecular reaction that is particularly well-suited for substrates containing two terminal alkenes. In the case of this compound, RCM provides a direct route to a five-membered cyclopentene (B43876) ring, specifically forming a derivative of 1-amino-3-cyclopentene-1-carboxylic acid. The reaction is driven forward by the entropically favorable release of volatile ethylene (B1197577) gas. researchgate.net

The reaction is catalyzed by metal alkylidene complexes, most commonly those based on ruthenium or molybdenum. The choice of catalyst can influence reaction rates and functional group tolerance. Structurally similar substrates, such as diethyl diallylmalonate, readily undergo RCM to form the corresponding five-membered carbocycle in high yields, demonstrating the feasibility of this transformation. researchgate.netpitt.edu The general transformation is shown below:

Figure 1: Ring-Closing Metathesis (RCM) of this compound.

Modern ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are known for their high activity and tolerance of various functional groups, including amines and esters, making them ideal for this substrate. researchgate.net

Table 1: Representative Catalysts for Ring-Closing Metathesis

Catalyst Name Structure Typical Characteristics
Grubbs' Catalyst (1st Gen) (PCy₃)₂Cl₂Ru=CHPh Good general-purpose catalyst, sensitive to air.
Grubbs' Catalyst (2nd Gen) (IMesH₂)(PCy₃)Cl₂Ru=CHPh Higher activity, greater functional group tolerance. researchgate.net

Cross-Metathesis (CM) is an intermolecular reaction between two different olefins. organic-chemistry.org This reaction allows for the extension and diversification of the side chains of this compound. One or both of the allyl groups can react with a partner olefin to generate new, more complex unsaturated side chains. The reaction's outcome can be controlled by the stoichiometry of the reactants and their relative reactivities. illinois.edu

For instance, reacting the substrate with an electron-deficient olefin like ethyl acrylate (B77674) in the presence of a Hoveyda-Grubbs catalyst could lead to the formation of mono- or bis-adducts, effectively elongating the side chains. acs.orgacs.org The selectivity for mono- versus bis-alkylation often depends on the nature of the cross-partner and the reaction conditions. acs.org

Figure 2: Potential Cross-Metathesis (CM) reaction with a partner olefin.

This strategy is valuable for introducing new functional groups or building blocks onto the amino acid scaffold. rsc.org The choice of catalyst is crucial for achieving high selectivity and avoiding the statistical mixture of homodimers and heterodimers. organic-chemistry.org

Electrophilic and Radical Additions to Alkenes

The terminal double bonds of the allyl groups are electron-rich and susceptible to attack by both electrophiles and radicals.

Electrophilic Addition: Classic electrophilic addition reactions, such as hydrohalogenation (with H-X) or hydration (with H₂O/H⁺), would proceed according to Markovnikov's rule. However, the primary utility of this substrate is often in more complex syntheses where such simple additions are less common. More sophisticated electrophilic additions could involve reagents like N-bromosuccinimide (NBS) in aqueous solution to form halohydrins.

Radical Addition: Free-radical additions to the double bonds offer a powerful method for C-C bond formation, particularly with radical precursors that are less nucleophilic. The addition of alkyl radicals, for example, can be used to introduce new side chains. Research on analogous systems, such as dehydroalanine (B155165) derivatives, shows that they are excellent radical acceptors. organic-chemistry.orgrsc.org This suggests that the alkene moieties in this compound would readily react with carbon-centered radicals generated from various precursors, providing a pathway to novel unnatural amino acids.

Hydrofunctionalization Reactions (e.g., Hydroformylation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond, where X is a heteroatom or a formyl group.

Hydroformylation: This reaction involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond using carbon monoxide, hydrogen, and a metal catalyst (typically rhodium or cobalt). For terminal alkenes, this can produce either a linear or a branched aldehyde. In the context of N-allyl compounds, rhodium-catalyzed hydroformylation often shows a high preference for the linear aldehyde product, which would convert the allyl groups into 4-aminobutyraldehyde moieties. google.com Subsequent reduction of the resulting aldehydes would yield terminal alcohols, a transformation known as hydrohydroxymethylation. nih.gov This two-step process effectively converts the allyl groups into 4-hydroxybutyl side chains.

Hydroboration-Oxidation: This is a two-step process that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org The first step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) across the double bond, with the boron atom adding to the less substituted carbon. tandfonline.com The resulting organoborane intermediate is then oxidized in a second step (typically with H₂O₂ and base) to yield a primary alcohol. wikipedia.orgtandfonline.com For this compound, this reaction would convert the two allyl groups into 3-hydroxypropyl chains, yielding a diol derivative. The amino group may require protection to prevent interference with the borane reagent. tandfonline.com

Transformations of the Ester Functionality

The ethyl ester group is another key site for chemical modification. It can be readily transformed into other functional groups, a common strategy in amino acid and peptide chemistry. libretexts.orglibretexts.org

Table 2: Common Transformations of the Ethyl Ester Group

Reaction Reagents Product Functional Group
Hydrolysis (Saponification) Aqueous base (e.g., LiOH, NaOH) followed by acid workup Carboxylic Acid
Reduction Strong reducing agent (e.g., LiAlH₄, LiBH₄) Primary Alcohol
Transesterification Different alcohol (R'-OH) with acid or base catalyst New Ester (R'-O-C=O)

| Amidation | Amine (R₂NH) often at elevated temperature or via activated carboxyl | Amide |

Hydrolysis: Treatment with aqueous base (saponification) followed by acidification will hydrolyze the ethyl ester to the corresponding carboxylic acid. This unmasks the acid functionality, which can then be used for peptide coupling or other transformations. khanacademy.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, yielding a diallylated amino alcohol. This is a fundamental transformation for producing building blocks for ligands and other complex molecules.

Transesterification: Heating the ester in the presence of another alcohol and an acid or base catalyst can exchange the ethyl group for a different alkyl group. This can be useful for changing protecting groups or altering the physical properties of the molecule.

Hydrolysis, Transesterification, and Amidation Reactions

The ester group in this compound is susceptible to nucleophilic attack, leading to several important transformations.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-amino-2-(prop-2-en-1-yl)pent-4-enoic acid, and ethanol (B145695). smolecule.com This reaction is fundamental for converting the ester into a more versatile carboxylic acid functionality, which can then undergo a wider range of chemical modifications.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the ethyl group of the ester can be exchanged with another alkyl or aryl group. This process, known as transesterification, is an equilibrium-driven reaction where the use of a large excess of the new alcohol or removal of the ethanol byproduct can drive the reaction to completion.

Amidation: The ester can react with ammonia (B1221849) or primary or secondary amines to form the corresponding amide. This reaction typically requires heating and may be catalyzed by the amine itself or an external catalyst. The resulting amides are important intermediates in the synthesis of various biologically active molecules.

ReactionReagentsProduct
HydrolysisH2O, H+ or OH-2-Amino-2-(prop-2-en-1-yl)pent-4-enoic acid
TransesterificationR'OH, H+ or baseAlkyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate
AmidationR'R''NHN-substituted 2-amino-2-(prop-2-en-1-yl)pent-4-enamide

Selective Reduction to Alcohols and Amines

The ester and the double bonds of this compound can be selectively reduced to form alcohols and saturated amines.

The ester group can be reduced to a primary alcohol, yielding 2-amino-2-(prop-2-en-1-yl)pent-4-en-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. harvard.edu The choice of reducing agent is crucial to avoid the simultaneous reduction of the alkene functionalities.

Selective reduction of the carbon-carbon double bonds without affecting the ester group can be achieved through catalytic hydrogenation using specific catalysts such as Wilkinson's catalyst (RhCl(PPh3)3) under controlled conditions. This would yield ethyl 2-amino-2-propylpentanoate. Complete reduction of both the alkenes and the ester would result in 2-amino-2-propylpentan-1-ol.

Reactivity of the Amino Group

The primary amino group is a key reactive site, participating in a variety of nucleophilic reactions.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or esters to form amides. This is a common strategy for protecting the amino group or for introducing new functional groups into the molecule.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. These derivatives are often more stable than the corresponding amides and have applications in medicinal chemistry.

Alkylation: The amino group can act as a nucleophile and undergo alkylation with various electrophiles, such as alkyl halides. smolecule.com This reaction can lead to the formation of secondary and tertiary amines, and in some cases, quaternary ammonium (B1175870) salts.

Formation of Heterocyclic Derivatives and Imines

Formation of Heterocyclic Derivatives: The presence of both an amino group and two alkene functionalities opens up possibilities for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. For example, under appropriate conditions, the amino group could potentially add across one of the double bonds to form a cyclic amine. The synthesis of pyrazolone (B3327878) and pyridinone derivatives from β-enamino esters highlights the utility of amino groups in forming heterocyclic systems. mdpi.com Similarly, the formation of 2-(1H-1,2,4-triazol-3-yl)acetates demonstrates the versatility of amino-containing compounds in synthesizing complex heterocycles. nih.gov

Formation of Imines: The primary amino group can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.com Imines are versatile intermediates in organic synthesis and can be further reduced to form secondary amines. youtube.comyoutube.com

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

The multiple reactive sites within this compound make it an ideal substrate for cascade or tandem reactions. wikipedia.org These reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. wikipedia.org For instance, a reaction sequence could be initiated at the amino group, followed by an intramolecular reaction involving one or both of the alkene functionalities. An example could be an initial acylation of the amino group, followed by a palladium-catalyzed intramolecular Heck reaction to form a cyclic product.

Strategies for Chemoselectivity and Regioselectivity Control in Complex Reaction Environments

Controlling the chemoselectivity and regioselectivity in reactions involving a molecule with multiple functional groups like this compound is a significant challenge.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, when performing a reduction, a mild reducing agent like sodium borohydride (B1222165) might selectively reduce an aldehyde or ketone in the presence of the ester, whereas a stronger agent like LiAlH4 would reduce both. harvard.edu Similarly, protecting group strategies are often employed to temporarily block the reactivity of one functional group while another is being modified. For instance, the amino group could be protected as a carbamate (B1207046) before performing reactions on the ester or alkene moieties.

Regioselectivity: This relates to the preferential formation of one constitutional isomer over another. In the context of this molecule, an example would be the selective reaction at one of the two non-equivalent alkene groups. The steric and electronic environment of each double bond would influence its reactivity towards various reagents. For instance, in a hydroboration-oxidation reaction, the boron would preferentially add to the less sterically hindered carbon of the double bond.

By carefully selecting reagents, reaction conditions (temperature, solvent, catalyst), and employing protecting group strategies, it is possible to achieve a high degree of control over the outcome of reactions involving this versatile molecule.

Stereochemical Investigations and Conformational Analysis of Ethyl 2 Amino 2 Prop 2 En 1 Yl Pent 4 Enoate

Absolute Configuration Determination of Stereoisomers

There is no available literature detailing the determination of the absolute configuration of the stereoisomers of ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate.

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., VCD, ECD)

No studies utilizing advanced spectroscopic methods such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for the stereochemical assignment of this specific compound have been published.

Diastereoselective Control in Synthetic Operations

While diastereoselective synthesis is a broad and important field, there are no specific studies focusing on controlling the diastereoselectivity in synthetic operations involving this compound.

Conformational Preferences and Dynamics through Experimental and Theoretical Methods

A search for experimental and theoretical studies on the conformational preferences and dynamics of this compound yielded no specific results.

Computational Modeling of Low-Energy Conformations and Energy Landscapes

There is no published research on the computational modeling of the low-energy conformations or the potential energy landscapes of this compound.

Experimental Probes of Conformational Space (e.g., Variable Temperature NMR)

No experimental investigations, such as those using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, have been reported to probe the conformational space of this compound.

Influence of Stereochemistry on Reactivity Profiles and Synthetic Utility

The spatial arrangement of substituents around the α-carbon of this compound, a chiral α,α-diallylated amino acid ester, profoundly influences its reactivity and dictates its utility as a versatile building block in organic synthesis. The presence of a stereocenter at the α-position means that the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-forms). The distinct three-dimensional orientation of the allyl groups in each enantiomer leads to different steric and electronic environments, which in turn governs their interaction with other chiral molecules, reagents, and catalysts. This stereochemical distinction is paramount in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule.

The synthetic utility of enantiomerically pure forms of this compound is significant, particularly in the construction of complex cyclic and acyclic structures. The two allyl groups serve as handles for a variety of chemical transformations, with their reactivity being modulated by the stereochemistry at the α-carbon.

Ring-Closing Metathesis (RCM): A Key Stereospecific Transformation

One of the most powerful applications of this compound is in ring-closing metathesis (RCM), a catalytic reaction that forms cyclic structures from dienes. The stereochemistry of the starting diallylated amino acid ester can have a significant impact on the efficiency and stereochemical outcome of the RCM reaction. The pre-determined stereocenter influences the preferred conformation of the molecule in the transition state of the catalytic cycle, which can lead to diastereoselectivity in the formation of the cyclic product.

For instance, the chirality of the α-carbon can direct the approach of the bulky ruthenium or molybdenum-based RCM catalysts, favoring the formation of one diastereomer of the resulting carbocycle or heterocycle over the other. This stereocontrol is crucial in the synthesis of conformationally constrained peptide mimics and other biologically active molecules where the precise three-dimensional structure is essential for activity. While specific studies on this compound are not abundant, the principles of asymmetric RCM are well-established for related diallylic compounds.

Substrate StereochemistryPotential RCM Product StereochemistrySignificance
(R)-ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoateDiastereomer A of cyclic productAccess to a specific enantiomeric series of cyclic compounds.
(S)-ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoateDiastereomer B of cyclic productAccess to the opposite enantiomeric series of cyclic compounds.

Table 1: Hypothetical Influence of Substrate Stereochemistry on RCM Products

Asymmetric Synthesis and Diastereoselective Reactions

The synthesis of enantiomerically pure this compound itself relies on stereocontrolled methods. This is often achieved through the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a temporary chiral group that is attached to the glycine (B1666218) backbone, directs the stereoselective introduction of the allyl groups, and is subsequently removed. The choice of the (R)- or (S)-enantiomer of the chiral auxiliary determines the absolute configuration of the resulting α,α-diallylated amino acid ester.

Once obtained in enantiopure form, the stereocenter of this compound can direct the stereochemical outcome of subsequent reactions at other parts of the molecule. For example, in reactions involving the double bonds of the allyl groups, such as epoxidation or dihydroxylation, the existing chiral center can lead to facial selectivity, resulting in the preferential formation of one diastereomer of the product. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

Synthetic Utility in Peptide and Natural Product Synthesis

Enantiopure α,α-diallylglycine derivatives are valuable building blocks in the synthesis of modified peptides and natural products. The incorporation of these conformationally constrained amino acids can induce specific secondary structures, such as turns and helices, in peptides. The stereochemistry at the α-carbon is critical in determining the nature of this conformational influence.

Furthermore, the allyl groups can be further functionalized post-synthesis. For example, they can be converted to aldehydes, carboxylic acids, or other functional groups, allowing for the introduction of additional diversity and complexity. The stereochemical integrity of the α-carbon is maintained throughout these transformations, ensuring the stereochemical purity of the final product. The ability to access both (R)- and (S)-enantiomers of this compound allows for the synthesis of both enantiomers of a target molecule, which is often necessary for pharmacological studies.

Applications As Building Blocks and Precursors in Advanced Chemical Synthesis

Utilization in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While specific examples detailing the use of ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate in the total synthesis of complex natural products are not extensively documented in publicly available literature, the strategic application of its parent structure, α,α-diallylglycine, provides a clear indication of its potential. The diallyl substitution pattern is a key feature for constructing cyclic and sterically hindered motifs found in various bioactive molecules.

As a Chiral Precursor for Nitrogen-Containing Scaffolds

The presence of two allyl groups on the α-carbon of this compound makes it an ideal substrate for ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic structures. When this chiral amino acid derivative is incorporated into a peptide chain or another molecular framework, the two allyl groups can be strategically positioned to undergo intramolecular RCM, leading to the formation of nitrogen-containing heterocyclic scaffolds. These scaffolds are prevalent in a wide array of natural products and pharmacologically active compounds.

The chirality at the α-carbon of the amino acid can direct the stereochemical outcome of subsequent transformations, allowing for the asymmetric synthesis of complex nitrogen-containing molecules. The ability to form five-, six-, and seven-membered rings, as well as more complex bicyclic systems, highlights the utility of this building block in creating diverse and structurally unique scaffolds.

Incorporation into Macrocyclic Structures

The synthesis of macrocycles is a significant challenge in organic chemistry, and RCM has emerged as a key strategy for the formation of these large ring systems. α,α-Diallylglycine derivatives, including the ethyl ester, are particularly well-suited for the synthesis of macrocyclic peptides and other macrocyclic natural products. By incorporating this amino acid into a linear precursor, the two allyl groups can be positioned at a significant distance from each other. Subsequent RCM can then efficiently stitch the two ends of the molecule together, forming a macrocycle.

A notable application of this strategy is in the synthesis of analogues of fMLF-OMe, a chemotactic peptide. By replacing the leucine (B10760876) residue with α,α-diallylglycine, researchers were able to perform an RCM reaction to create a macrocyclic analogue. This demonstrates the potential of using this compound to introduce conformational constraints into bioactive peptides, a common strategy for enhancing their potency, selectivity, and metabolic stability.

Table 1: Application of α,α-Diallylglycine in Macrocyclization

Precursor TypeKey Amino AcidCyclization MethodResulting StructureBiological Relevance
Linear Peptideα,α-DiallylglycineRing-Closing MetathesisMacrocyclic PeptideAnalogue of fMLF-OMe, a chemotactic agent

Role in the Design and Synthesis of Advanced Organic Scaffolds and Peptidomimetics

The unique structural features of this compound make it a valuable tool in the design of peptidomimetics and other advanced organic scaffolds. The quaternary α-carbon imparts significant conformational constraint on the peptide backbone when this amino acid is incorporated into a peptide sequence. This rigidity can help to lock the peptide into a specific bioactive conformation, leading to improved biological activity.

Furthermore, the two allyl groups can be functionalized post-synthetically to introduce a wide variety of chemical moieties, allowing for the creation of diverse libraries of compounds for drug discovery. The ability to serve as a constrained dipeptide isostere, mimicking the spatial arrangement of two adjacent amino acids, further enhances its utility in peptidomimetic design.

Development of Polymeric Materials from this compound Derivatives

The presence of two polymerizable allyl groups makes this compound and its derivatives attractive monomers for the synthesis of novel polymeric materials. The ability to precisely control the polymerization process allows for the creation of polymers with tailored properties for a range of applications.

Design of Functional Monomers with Tunable Properties

Derivatives of this compound can be designed as functional monomers where the amino and ester groups can be modified to introduce specific functionalities. For instance, the amino group can be acylated or alkylated, and the ester can be converted to other functional groups. These modifications allow for the tuning of properties such as solubility, thermal stability, and chemical reactivity of the resulting polymers. The two allyl groups offer the potential for cross-linking, leading to the formation of robust polymer networks.

Controlled Polymerization Techniques for Specialty Polymers

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are well-suited for the polymerization of functional monomers derived from this compound. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star polymers. The ability to precisely control the polymer structure is crucial for the development of specialty polymers with advanced properties for applications in materials science and biomedicine.

Table 2: Potential Polymerization Characteristics of α,α-Diallylglycine Derivatives

Polymerization TechniqueMonomer TypePotential Polymer ArchitectureKey Features
ATRPFunctionalized α,α-diallylglycine estersLinear, Block, Star CopolymersControlled molecular weight, low dispersity
RAFTFunctionalized α,α-diallylglycine amidesLinear, Block, Star CopolymersTolerance to a wide range of functional groups
Radical Polymerizationα,α-Diallylglycine derivativesCross-linked networksHigh thermal and mechanical stability

Ligand Design and Coordination Chemistry Applications

The application of this compound as a precursor is most prominent in the design and synthesis of novel chiral ligands. The two allyl groups are key functional handles that can be chemically transformed to create rigid, cyclic structures. These resulting cyclic frameworks are highly sought after in coordination chemistry as they can enforce specific geometries upon complexation with a metal center, which is a critical factor in developing effective catalysts for stereoselective transformations.

Preparation of Chiral Ligands for Asymmetric Catalysis

The primary strategy for converting this compound into a chiral ligand involves leveraging the two allyl side chains. Through ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes (typically ruthenium-based), the two allyl groups can be joined to form a cycloalkene ring. This transformation converts the flexible acyclic amino acid ester into a conformationally constrained cyclic analogue.

For instance, the RCM of an N-protected derivative of this compound can yield a cyclic amino acid ester. The size of the resulting ring can be controlled by the length of the olefinic side chains. In this specific case, the reaction would lead to the formation of a seven-membered ring. Subsequent chemical modifications, such as reduction of the double bond and functionalization of the amino and ester groups, can be performed to synthesize a diverse library of chiral ligands. These ligands can then be used in asymmetric catalysis, where their chiral scaffold can induce high levels of enantioselectivity in chemical reactions. The general synthetic approach is outlined below:

Table 1: Synthetic Scheme for Chiral Ligand Preparation

Step Reaction Reactant Catalyst/Reagents Product
1 N-Protection This compound Boc₂O, Et₃N N-Boc-protected diallyl amino ester
2 Ring-Closing Metathesis N-Boc-protected diallyl amino ester Grubbs' Catalyst (e.g., Grubbs II) Cyclic N-Boc-protected amino ester

This strategic conversion of a simple α,α-diallyl amino acid ester into a sophisticated cyclic ligand highlights its role as a key building block. The modularity of this approach allows for the synthesis of various ligand structures by altering the protecting groups or the subsequent functionalization steps.

Metal Complexation Studies for Novel Catalytic Systems

Once chiral ligands are synthesized from precursors like this compound, the next critical step is to study their coordination behavior with various transition metals. The effectiveness of a chiral ligand in asymmetric catalysis is fundamentally dependent on its ability to form a stable and well-defined complex with a metal center. The electronic and steric properties of the ligand dictate the geometry of the resulting metal complex, which in turn influences the catalytic activity and selectivity.

Table 2: Characterization Data for a Hypothetical Ruthenium Complex

Property Data
Complex [RuCl₂(L)(p-cymene)]
Ligand (L) Cyclic amino alcohol from Table 1
Appearance Orange crystalline solid
³¹P NMR (if applicable) N/A (for amino alcohol ligand)
¹H NMR (CDCl₃, ppm) Peaks corresponding to ligand and p-cymene (B1678584) moieties
Crystal System Orthorhombic
Space Group P2₁2₁2₁

| Coordination Geometry | Distorted octahedral |

These detailed structural and spectroscopic data are essential for understanding how the ligand coordinates to the metal and for establishing structure-activity relationships. By systematically modifying the ligand structure and studying the resulting changes in the metal complex and its catalytic performance, novel and highly efficient catalytic systems can be developed for a wide array of asymmetric transformations, including hydrogenations, C-C bond formations, and metathesis reactions. The insights gained from these studies are crucial for the rational design of the next generation of catalysts.

Computational Chemistry and Theoretical Studies on Ethyl 2 Amino 2 Prop 2 En 1 Yl Pent 4 Enoate and Its Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT has become a cornerstone of modern chemistry for investigating reaction mechanisms. ekb.egchemrxiv.org For ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate, DFT calculations could provide critical information about various potential transformations.

Transition State Characterization and Energy Barrier Analysis

A key application of DFT is the location and characterization of transition states, which are the energetic maxima along a reaction coordinate. ekb.eg By calculating the energy of these transition states relative to the reactants, the activation energy barrier for a given reaction can be determined. This information is crucial for predicting the feasibility and rate of a chemical process. For instance, in reactions involving the amino group or the double bonds of this compound, identifying the transition state structures would clarify the atomistic pathway of the transformation. However, no specific studies detailing such analyses for this compound have been reported.

Prediction of Chemo- and Regioselectivity

The presence of multiple functional groups in this compound raises questions of chemo- and regioselectivity in its reactions. DFT calculations are a powerful tool for predicting which functional group is more likely to react (chemoselectivity) and at which specific atomic position the reaction will occur (regioselectivity). By comparing the activation barriers for different possible reaction pathways, researchers can predict the major product of a reaction. Such predictive power is highly valuable in designing synthetic routes. Unfortunately, literature detailing DFT-based predictions of selectivity for this specific ester is absent.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve calculating the forces between atoms and using these to simulate their movements, thus revealing the molecule's conformational flexibility. This would allow for the identification of the most stable conformers and an understanding of the energy landscape of its different shapes. Furthermore, MD simulations can be used to study how this molecule interacts with other molecules, including solvents or other reactants, which is crucial for understanding its behavior in a realistic chemical environment. To date, no such simulation studies have been published for this compound.

Quantum Chemical Calculations of Electronic Properties Relevant to Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemical calculations can provide a detailed picture of this structure. ekb.egmalayajournal.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. malayajournal.org An FMO analysis of this compound would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, thereby providing valuable predictions about its reactivity. Specific data from such an analysis is not currently available.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule can be quantified through calculations of atomic charges and the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.orgtntech.edu For this compound, an MEP map would highlight the nucleophilic character of the nitrogen atom in the amino group and the electrophilic character of the carbonyl carbon, as well as the reactivity of the π-systems in the double bonds. This information would be instrumental in understanding its interactions and reaction pathways. However, published studies with this specific analysis for the target compound are yet to be found.

Predictive Modeling for Novel Transformations and Derivatizations

The unique structural features of this compound, namely the presence of a quaternary α-carbon, a primary amine, an ester group, and two reactive allyl moieties, present a complex challenge for predicting the outcomes of chemical transformations. The multiple competing reaction sites necessitate the use of sophisticated computational approaches to forecast reactivity, regioselectivity, and stereoselectivity. Predictive modeling, leveraging quantum mechanics, machine learning, and hybrid methods, has emerged as a powerful tool for the in silico design of novel reactions and the generation of virtual libraries of derivatives with desired properties.

At the forefront of predicting the reactivity of complex molecules are methods rooted in quantum mechanics (QM), particularly Density Functional Theory (DFT). For a molecule such as this compound, DFT calculations can elucidate the electronic structure and provide quantitative measures of reactivity at different sites.

One common approach involves calculating atomic charges and frontier molecular orbital (FMO) densities. The primary amine, with its lone pair of electrons, is a nucleophilic site, while the ester carbonyl carbon is electrophilic. The two allyl groups can participate in a variety of reactions, including electrophilic additions, radical reactions, and transition-metal-catalyzed cross-couplings.

To predict the most likely site of attack for a given reagent, reaction pathways can be modeled, and transition state energies calculated. For instance, in an electrophilic addition reaction, the activation energy for the attack at either of the two double bonds can be computed to predict regioselectivity. A hypothetical DFT study might compare the reaction barriers for the alkylation of the amino group versus the allylation of a suitable substrate at one of the double bonds.

Table 1: Hypothetical DFT-Calculated Activation Energies (in kcal/mol) for Competing Reactions of this compound

Reactant/CatalystReaction TypeSite of ReactionActivation Energy (kcal/mol)Predicted Major Product
Methyl IodideN-AlkylationAmino Group18.5N-methylated derivative
Phenylboronic Acid / Pd(0)Suzuki CouplingAllyl Group22.1C-phenylated derivative
BenzaldehydeImine FormationAmino Group15.3N-benzylidene derivative
m-CPBAEpoxidationAllyl Group19.8Mono-epoxide

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

While QM methods provide high accuracy for specific reactions, they are computationally expensive for large-scale screening. Machine learning (ML) offers a complementary approach, capable of rapidly predicting reaction outcomes based on models trained on large datasets of known reactions. For a polyfunctional molecule like this compound, ML models can be trained to predict the major product when subjected to a variety of reagents and conditions.

These models typically use molecular fingerprints or graph-based representations of the reactants and reagents as input. By learning from vast numbers of reactions involving similar functional groups (amines, esters, alkenes), the model can predict which transformation is most likely to occur. For example, a model could be trained to predict the outcome of various cross-coupling reactions, differentiating between N-arylation and C-C bond formation at the allyl positions.

The development of such a model would involve:

Data Curation: Assembling a large dataset of reactions involving substrates with amino, ester, and multiple allyl functionalities.

Featurization: Converting the molecular structures into numerical representations that the ML algorithm can process.

Model Training: Using algorithms like random forests or graph neural networks to learn the relationship between the input features and the reaction outcomes.

Prediction: Applying the trained model to predict the products of novel reactions of the target molecule.

Predictive models are particularly powerful for creating and screening large virtual libraries of derivatives. Starting with the core structure of this compound, a vast chemical space of potential derivatives can be generated in silico by applying a set of virtual transformations. These transformations can target the amino group (e.g., acylation, alkylation, sulfonylation), the ester (e.g., hydrolysis, amidation), or the allyl groups (e.g., hydrogenation, oxidation, metathesis, cycloaddition).

Once the virtual library is generated, computational tools can be used to predict the physicochemical and biological properties of each derivative. This allows for a high-throughput virtual screening campaign to identify candidates with desired characteristics, such as improved binding affinity to a biological target or specific solubility profiles.

Table 2: Example of a Virtual Library Generation and Screening Workflow

StepDescriptionComputational ToolsPredicted Outcome
1. Core StructureThis compoundChemDraw/MarvinSketchStarting Molecule
2. Virtual ReactionsN-acylation with 100 virtual acyl chloridesRDKit, Pipeline Pilot100 N-acyl derivatives
Ring-closing metathesis with various catalystsDFT calculations5 potential cyclic products
Diels-Alder with 50 virtual dienophilesQM calculations100 potential cycloadducts
3. Property PredictionCalculation of LogP, polar surface area, etc.MOE, Schrödinger SuitePhysicochemical property profiles
4. Virtual ScreeningDocking of derivatives into a target protein active siteAutoDock Vina, GlideRanking of derivatives by binding affinity

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Predicting the outcome of enzymatic transformations requires consideration of the complex protein environment. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are well-suited for this task. In a QM/MM simulation, the substrate (this compound) and the key active site residues of an enzyme are treated with a high-level QM method, while the rest of the protein and solvent are modeled using a more computationally efficient MM force field.

This approach can be used to predict whether an enzyme can catalyze a specific transformation on the substrate and to understand the origins of stereoselectivity. For example, one could model the reaction of the diallylated amino acid ester within the active site of a lipase (B570770) to predict the rate and enantioselectivity of ester hydrolysis. Similarly, the feasibility of an enzyme-catalyzed intramolecular cyclization involving the two allyl groups could be investigated. The QM/MM calculations would provide insights into the transition state stabilization by the enzyme, guiding the selection or engineering of a suitable biocatalyst.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Complex Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate and its reaction products. With its ability to provide highly accurate mass measurements, HRMS facilitates the unequivocal determination of elemental compositions. This is crucial for distinguishing between isomers and identifying unexpected products in complex reaction mixtures.

In the context of synthetic pathways leading to this compound, HRMS can be employed to identify and characterize transient intermediates. By coupling HRMS with liquid chromatography (LC-HRMS), real-time monitoring of reactions becomes possible, offering a detailed picture of the reaction progress and the formation of byproducts. Fragmentation analysis, such as tandem mass spectrometry (MS/MS), provides further structural information by breaking down the parent ion into smaller, characteristic fragments, which helps in elucidating the connectivity of the molecule.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₇NO₂
Exact Mass183.1259 g/mol
Measured Mass (M+H)⁺184.1332
Mass Accuracy (ppm)< 5

Note: The data in this table is illustrative and represents typical values obtained in HRMS analysis.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques for the complete structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR experiments are essential for establishing through-bond and through-space correlations.

In Situ NMR for Real-Time Monitoring of Reaction Pathways

In situ NMR spectroscopy allows for the real-time observation of chemical reactions as they occur within the NMR tube. This technique is particularly valuable for studying the kinetics and mechanism of the synthesis of this compound. By acquiring spectra at regular intervals, it is possible to monitor the disappearance of reactants, the appearance of products, and the transient formation of intermediates. This provides direct evidence for proposed reaction pathways and can help in optimizing reaction conditions to improve yield and selectivity.

NOESY and ROESY for Proximity and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR techniques for determining the three-dimensional structure and conformation of molecules in solution. youtube.com These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com For this compound, NOESY or ROESY can reveal the spatial relationships between the two prop-2-en-1-yl groups and the ethyl pent-4-enoate (B1234886) backbone, providing insights into the preferred conformation of the molecule.

Table 2: Representative 2D NMR Correlations for this compound

ExperimentCorrelated NucleiInformation Gained
COSY¹H - ¹HJ-coupling networks
HSQC¹H - ¹³CDirect C-H connectivity
HMBC¹H - ¹³CLong-range C-H connectivity
NOESY/ROESY¹H - ¹HThrough-space proximity

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Mechanistic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. scirp.org For this compound, IR spectroscopy can be used to identify the characteristic stretching frequencies of the N-H bonds in the amino group, the C=O bond of the ester, and the C=C bonds of the alkene moieties. scirp.org

Raman spectroscopy, which is complementary to IR, is particularly sensitive to non-polar bonds and can provide valuable information about the carbon-carbon double bonds. scirp.org By monitoring changes in the vibrational spectra during a reaction, it is possible to follow the transformation of functional groups, providing mechanistic insights into the formation of the target compound.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (amine)Stretch3300-3500
C-H (alkene)Stretch3010-3095
C=O (ester)Stretch1730-1750
C=C (alkene)Stretch1640-1680

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Studies

Since this compound possesses a chiral center at the α-carbon, determining its absolute configuration is crucial. Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for this purpose. nih.govrsc.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org

The experimental ECD and VCD spectra are then compared with spectra predicted by quantum chemical calculations for each possible enantiomer. nih.govresearchgate.net A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral center. nih.govresearchgate.net This combination of experimental measurement and theoretical calculation is a state-of-the-art approach for stereochemical elucidation. nih.govrsc.org

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

The synthesis of α-allyl amino esters has been a significant area of research, with various catalytic systems developed to control stereochemistry. nih.govnih.gov Future work on ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate will likely focus on catalytic systems that can selectively functionalize one or both of its allyl groups with high fidelity.

Organocatalysis: Chiral squaramide hydrogen-bond donors have proven effective in the enantioselective and diastereoselective synthesis of α-allyl amino esters from α-chloro glycinates. nih.govnih.gov A future direction involves designing new generations of bifunctional organocatalysts, such as those based on squaramide or tertiary amine scaffolds, to achieve kinetic resolution of the racemic amino ester or to catalyze diastereoselective transformations of the alkene moieties. rsc.org

Transition Metal Catalysis: Palladium and iridium-catalyzed allylic amination reactions are well-established for forming C-N bonds. incatt.nlresearchgate.netresearchgate.netorganic-chemistry.org Research could explore novel ligand designs for palladium, iridium, rhodium, or cobalt complexes to enable regio- and enantioselective functionalization of the terminal alkenes. researchgate.netorganic-chemistry.org For instance, developing catalysts that can differentiate between the two allyl groups would open pathways to complex chiral architectures.

Biocatalysis: The use of enzymes for asymmetric synthesis is a rapidly growing field. Future investigations could screen for or engineer enzymes, such as ene-reductases or hydrolases, capable of acting on the diallylated substrate. An enzymatic approach could offer unparalleled selectivity under mild, environmentally friendly conditions.

Catalyst TypeExample Catalyst/SystemTransformationPotential Application for Target CompoundKey ChallengeReferences
Organocatalysis Chiral SquaramideEnantio- & Diastereoselective allylation of α-chloro glycinatesAsymmetric synthesis of the core structureAchieving high stereocontrol at a quaternary center nih.gov, nih.gov
Transition Metal Iridium-Phosphoramidite ComplexAsymmetric N-allylation of amino acid estersDiastereoselective functionalization of the allyl groupsCatalyst control over competing reaction pathways researchgate.net
Transition Metal Palladium-Diphosphine ComplexAsymmetric N-allylation of amino acid estersSelective mono- or di-functionalization of the alkenesPreventing catalyst deactivation and ensuring regioselectivity researchgate.net
Biocatalysis Ene-reductases (Hypothetical)Asymmetric reduction of C=C bondsEnantioselective reduction of one or both allyl groupsEnzyme discovery and engineering for a non-natural substrateN/A

Development of Sustainable and Green Synthetic Routes to the Amino Ester

Future synthetic strategies will increasingly prioritize sustainability. Research in this area will focus on improving the environmental footprint of the synthesis of this compound.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, for example, through catalytic C-H activation and amination of suitable precursors. nih.govacs.org

Renewable Feedstocks: Investigating the use of bio-derived starting materials to replace petroleum-based precursors.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com

Metal-Free Catalysis: Expanding on metal-free catalytic systems, such as those using selenium or iodine, to perform key transformations like allylic amination, thereby avoiding toxic and costly heavy metals. organic-chemistry.orgacs.org

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry offers significant advantages over batch processing for scalability, safety, and reproducibility. The integration of the synthesis of this compound into a continuous flow process is a logical next step for enabling its wider application. thieme-connect.de Future research could develop a telescoped flow synthesis where multiple reaction steps are performed sequentially in a continuous stream, minimizing manual handling and purification of intermediates. rsc.org This would be particularly advantageous for managing potentially hazardous reagents or unstable intermediates, leading to a more efficient and safer production method. thieme-connect.de

Expanding the Scope of Tandem and Cascade Reactions Utilizing its Poly-functionality

The presence of two allyl groups, an amine, and an ester in a single molecule makes this compound an ideal substrate for tandem or cascade reactions, where a single event triggers a sequence of bond-forming transformations. rsc.org Such processes can rapidly build molecular complexity from a simple starting material. rsc.orgnih.gov

Future research could explore:

Sequential Cyclizations: Designing cascade reactions such as tandem ring-closing metathesis (RCM) to construct complex bicyclic or spirocyclic amino acid derivatives.

Multi-component Reactions: Using the amino ester as a scaffold in multi-component reactions where the amine and allyl groups react sequentially with different reagents in one pot.

Chemoenzymatic Cascades: Combining chemical catalysts for one transformation with biocatalysts for a subsequent, selective modification in a one-pot setup, leveraging the strengths of both catalysis types. mdpi.com

Design of Next-Generation Functional Materials Utilizing the Core Structure

The diallyl functionality of the amino ester makes it a prime candidate for the development of novel polymers and functional materials. nih.gov Amino acid-based polymers are of great interest due to their potential biocompatibility and biodegradability. beilstein-journals.orgresearchgate.net

Prospective research directions include:

Cross-linked Hydrogels: Utilizing the two allyl groups for cross-linking via thiol-ene click chemistry or radical polymerization to create hydrogels for biomedical applications like drug delivery or tissue engineering. nih.gov

Functional Monomers: Incorporating the amino ester as a monomer into polymers such as polyesters or polyamides. The pendant amine and ester groups would offer sites for post-polymerization modification, allowing for the attachment of bioactive molecules or tuning of material properties. researchgate.net

Chiral Materials: Leveraging the potential chirality of the amino ester to create chiral polymers or surfaces for applications in enantioselective separations or asymmetric catalysis. researchgate.net

Interdisciplinary Applications in Chemical Biology

In chemical biology, unnatural amino acids with unique functionalities serve as powerful tools to probe biological systems. The α,α-diallylated structure offers a unique platform for fundamental studies of molecular interactions.

Future applications could focus on:

Peptide Stapling: Incorporating the amino ester into peptides to act as a "staple" via intramolecular metathesis of the two allyl groups. This can lock the peptide into a specific conformation (e.g., an α-helix), which is useful for studying protein-protein interactions. nih.gov

Molecular Probes: Attaching reporter groups (e.g., fluorophores or biotin) to one or both of the allyl groups. The resulting molecule could be used as a probe to investigate enzyme mechanisms or cellular pathways.

Site-Selective Protein Modification: The alkenyl handles are valuable for the site-selective modification of proteins. nih.gov Research could explore the enzymatic or chemical incorporation of this amino acid into a protein, followed by selective chemical reactions on the allyl groups to introduce new functions.

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the ester and amino groups. Key steps include bromination of precursor alkenes (using reagents like N-bromosuccinimide) and esterification under acidic catalysis (e.g., H₂SO₄). Optimizing solvent polarity (e.g., dichloromethane for solubility), temperature control (0–5°C to suppress side reactions), and stoichiometric ratios of reactants can enhance yields. Kinetic studies are advised to monitor reaction progress and minimize polymerization of the allyl groups .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the positions of the allyl (prop-2-en-1-yl and pent-4-enoate) and amino groups. Key diagnostic signals include:

  • ¹H NMR : Doublets for alkene protons (δ 5.2–5.8 ppm) and splitting patterns for the ethyl ester (δ 1.2–4.1 ppm).
  • ¹³C NMR : Carbons adjacent to the amino group (δ 40–60 ppm) and ester carbonyl (δ 170–175 ppm). Infrared (IR) spectroscopy confirms the ester carbonyl stretch (~1740 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via thin-layer chromatography (TLC) with UV visualization and HPLC using reverse-phase columns (C18). Solvent systems like ethyl acetate/hexane (3:7) are employed for TLC, while HPLC gradients (water/acetonitrile with 0.1% trifluoroacetic acid) resolve polar byproducts. Quantitative analysis via integration of chromatographic peaks ensures >95% purity .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using SHELX programs, and how are they addressed?

Challenges include disorder in the allyl groups and weak diffraction due to flexible substituents. SHELXL refinement strategies involve:

  • Applying restraints to bond lengths and angles for disordered regions.
  • Using the TWIN command for twinned crystals and PART instructions to model partial occupancy.
  • Incorporating hydrogen bonding and anisotropic displacement parameters (ADPs) to improve R-factors. Validation tools like ORTEP-3 aid in visualizing thermal ellipsoids and geometric accuracy .

Q. How can computational chemistry (e.g., DFT) complement experimental data to resolve stereochemical ambiguities in derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts, which are compared to experimental data. For stereoisomers, chiral stationary-phase HPLC (e.g., Chiralpak IA) coupled with optical rotation measurements validates enantiomeric excess. Discrepancies between computed and observed spectra may indicate solvent effects or conformational flexibility .

Q. What strategies mitigate competing reactivity of the allyl and amino groups during functionalization?

Protecting the amino group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups prior to alkene functionalization prevents unwanted nucleophilic side reactions. For example, Boc-protected derivatives undergo selective Heck coupling or Diels-Alder reactions at the pent-4-enoate moiety. Deprotection with trifluoroacetic acid (TFA) or hydrogenation restores the free amine post-reaction .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between theoretical and experimental NMR data for this compound?

Discrepancies often arise from solvent effects or dynamic processes (e.g., rotameric equilibria). Strategies include:

  • Repeating NMR experiments in deuterated DMSO (to stabilize hydrogen bonding) or CDCl₃ (to reduce polarity).
  • Performing variable-temperature NMR to identify conformational exchange.
  • Comparing computed shifts using solvent-specific DFT models (e.g., IEFPCM for implicit solvation) .

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic yields across multiple batches?

Use ANOVA to assess batch-to-batch variability, with post-hoc Tukey tests identifying outlier conditions. Control charts (e.g., X-bar and R charts) monitor process stability. For small datasets (<10 replicates), non-parametric tests like Kruskal-Wallis are preferred. Reporting confidence intervals (95%) ensures transparency in yield variability .

Methodological Best Practices

Q. How is the compound’s stability assessed under varying storage conditions?

Accelerated stability studies involve storing samples at 4°C, 25°C, and 40°C with 75% relative humidity. Periodic HPLC analysis tracks degradation products (e.g., hydrolysis of the ester group). Kinetic modeling (Arrhenius equation) predicts shelf life at standard storage (-20°C) .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Conduct patch tests for dermal sensitivity due to potential amine reactivity.
  • Store under inert atmosphere (argon) at -20°C to prevent oxidation of the allyl groups .

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